(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by an imino linkage to a 4-(tert-butyl)benzoyl group at position 2, an ethyl substituent at position 3, and a methyl ester at position 6 of the benzo[d]thiazole ring.
Properties
IUPAC Name |
methyl 2-(4-tert-butylbenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-6-24-17-12-9-15(20(26)27-5)13-18(17)28-21(24)23-19(25)14-7-10-16(11-8-14)22(2,3)4/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSGKPZWKYZSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazoles are known for their diverse biological properties, including anticancer and antibacterial activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of the compound follows a multi-step process involving the reaction of 3-tert-butyl-2-hydroxy-benzaldehyde with 1-(4-aminophenyl)ethanone O-ethyl-oxime. The reaction was conducted in ethanol at elevated temperatures, resulting in the formation of yellow crystals. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structure and purity of the synthesized compound .
Antiproliferative Activity
The biological activity of this compound has been evaluated against various cancer cell lines. The compound exhibited significant antiproliferative effects, with a GI50 value indicating its potency in inhibiting cell growth. In studies involving multiple thiazole derivatives, compounds with similar structural features demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines, suggesting that modifications in the thiazole structure can enhance biological activity .
The mechanism underlying the antiproliferative effects is believed to involve inhibition of key signaling pathways associated with cancer cell proliferation. Compounds structurally related to this compound have been shown to inhibit EGFR and mutant BRAF V600E kinases, which are critical in many cancers. The docking studies suggest strong binding affinity to these targets, correlating with their observed antiproliferative activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific functional groups significantly influence the biological activity of thiazole derivatives. For instance:
- Substitution Patterns : The presence of electron-donating groups (like tert-butyl) at appropriate positions on the aromatic ring enhances activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different levels of cytotoxicity and selectivity against cancer cell lines .
- Hydrazono Group Influence : The hydrazono group appears essential for maintaining activity against cancer cells by facilitating interactions with target proteins involved in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial properties. Thiazoles have been reported to possess activity against various bacterial strains, making them candidates for further exploration as potential antimicrobial agents .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A series of thiazole compounds were tested against human breast cancer cells (MCF-7). Among them, derivatives similar to this compound showed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Testing : A recent study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, warranting further investigation into their mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. (E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been studied for its ability to inhibit tumor cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting specific kinases involved in cell survival .
Antibacterial and Antifungal Properties
The compound's thiazole moiety is known for its antibacterial and antifungal activities. Studies have demonstrated that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor in biochemical assays. Specifically, it may inhibit enzymes involved in cancer metabolism and bacterial resistance mechanisms, making it a candidate for drug development against resistant strains of bacteria .
Photovoltaic Materials
The unique structural properties of this compound make it suitable for applications in organic photovoltaics. Its ability to form stable films with good charge transport properties has been explored in the development of efficient solar cells .
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to degradation under UV exposure .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Substituent Effects on Molecular Properties
The compound’s structural analogs differ primarily in substituents on the benzoyl and thiazole moieties, which influence steric bulk, solubility, and intermolecular interactions:
*Calculated based on molecular formula C₂₁H₂₅N₂O₃S.
- Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to the diethylsulfamoyl group in or the dimethylthiazole-carbonyl group in . This may reduce solubility in polar solvents but enhance hydrophobic interactions in biological systems.
- Electronic Effects : The electron-withdrawing sulfonamide group in could increase acidity of adjacent protons, whereas the electron-donating ethoxyethyl group in may enhance solubility in organic media.
- However, direct evidence for the target compound’s bioactivity is unavailable.
Stereochemical and Conformational Differences
The (E)-configuration of the imino group in the target compound contrasts with the (Z)-isomer described in . This stereochemical distinction affects molecular geometry and intermolecular interactions.
Comparison with Functional Analogs: Sulfonylurea Herbicides
These herbicides inhibit ALS by mimicking the enzyme’s natural substrate. The benzothiazole core in the target compound could similarly act as a scaffold for enzyme binding, though the lack of a triazine or sulfonylurea linkage may alter specificity.
Crystallographic and Intermolecular Interaction Analysis
Crystal structures of related compounds (e.g., ) reveal that hydrogen bonding (N–H···O/S, O–H···S) and π-stacking dominate packing arrangements. For instance, triazole-thione derivatives form hexamers via N–H···S bonds , while thiazolo-pyrimidine analogs exhibit intermolecular O–H···O interactions . The tert-butyl group in the target compound may disrupt such packing due to steric hindrance, favoring looser crystal lattices or amorphous phases. Structural studies using SHELX software () would be essential to confirm these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
